

polymorphic and pseudopolymorphic properties of naproxen sodium hydrates

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Solid Forms of Naproxen Sodium

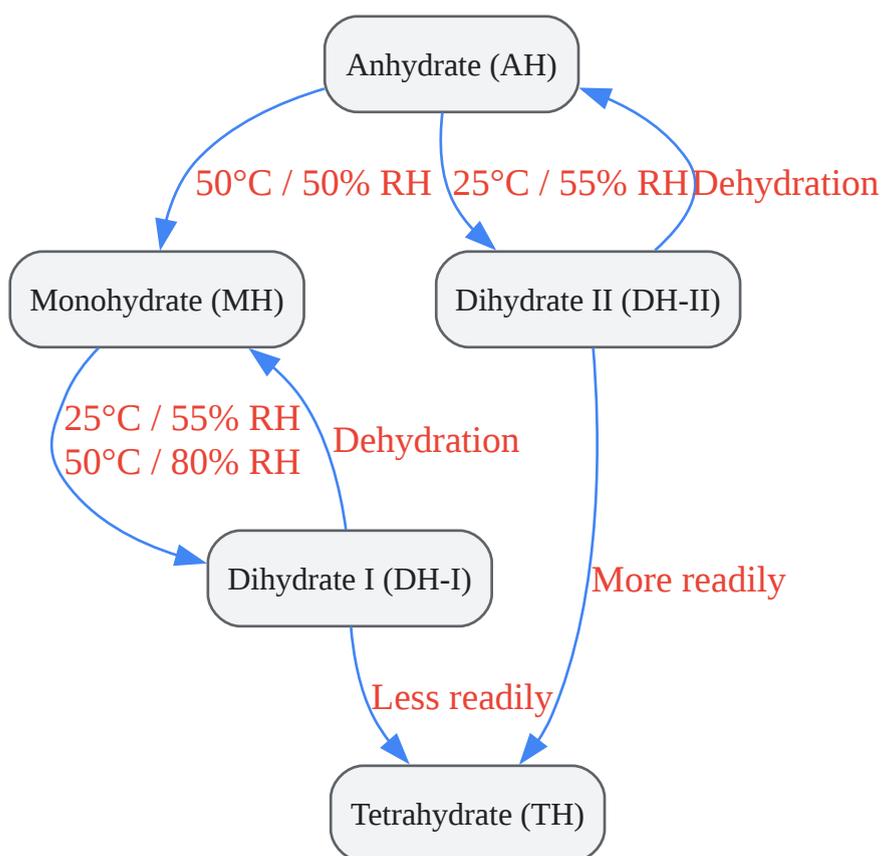
The table below summarizes the key characteristics of the identified solid forms.

Solid Form	Chemical Notation	Key Characteristics	Transformation Behavior
Anhydrate (AH)	NapSo•0•H2O [1]	Basis for comparison; better processability than free acid [2].	At 25°C, transforms directly to DH-II; at 50°C, transforms stepwise to MH then DH-I [3] [4].
Monohydrate (MH)	NapSo•1•H2O [1]	Layered structure with Na+/carboxylate/H2O sections [5].	Hydrates to form DH-I; a key intermediate in the dehydration of DH-I [3] [4].
Dihydrate I (DH-I)	NapSo•2•H2O [1]	Polymorph; structure similar to MH in naproxen region (face-to-face naphthalene rings) [5].	Transforms sequentially to MH then to AH upon dehydration [5] [3].
Dihydrate II (DH-II)	NapSo•2•H2O [1]	Polymorph; structure comparable to AH in naproxen region (edge-to-face naphthalene rings) [5].	Transforms directly to AH upon dehydration; transforms

Solid Form	Chemical Notation	Key Characteristics	Transformation Behavior
			to tetrahydrate more readily than DH-I [5] [3].
Tetrahydrate (TH)	NapSo•4•H ₂ O [1]	Higher hydrate form.	Forms more readily from DH-II than from DH-I [3].

Transformation Pathways

The transformation between these solid forms is highly dependent on temperature and humidity, forming a complex landscape. The pathways can be summarized in the following diagram:



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Transformation pathways of **Naproxen Sodium** hydrates are influenced by temperature and humidity [3] [4].

These structural relationships allow for **topotactic transformations** (solid-state reactions with minimal structural change) between AH and DH-II, and between MH and DH-I. Transformations between other pairs require significant molecular reorganization and are non-topotactic [5].

Impact of Pharmaceutical Processing

Manufacturing processes like granulation and tableting can induce phase transformations, affecting final product performance.

- **Granulation:** During fluid bed granulation with water, the process can be controlled to yield a mixture of hydrates. A key parameter is the **maximum water content after spraying**; a Loss on Drying (LOD) of **at least 21%** was found to be critical for achieving a mixture of dihydrate and tetrahydrate, which leads to optimal drug release [2] [1].
- **Tablet Compression:** The high pressure of compression can cause significant phase changes. Tableting granules with the optimal hydrate mixture still results in the formation of a **large quantity of amorphous structures** alongside **Naproxen Sodium** Monohydrate. This compression-induced amorphization can worsen drug release if the initial granules are not prepared correctly [2].

The following workflow illustrates a typical experiment to monitor these transformations:



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Experimental workflow for monitoring solid-form transformations during pharmaceutical processing.

Analytical Techniques for Characterization

A combination of analytical techniques is essential for identifying and quantifying the different solid forms.

Technique	Primary Application	Key Insights from Studies
X-ray Powder Diffraction (XRPD)	Phase identification and quantification.	Used with Rietveld refinement for quantitative analysis of hydrate mixing ratios in granules and

Technique	Primary Application	Key Insights from Studies
PXRD)		tablets [2] [5].
Thermal Analysis (TGA, DSC)	Monitoring dehydration processes and thermal events.	TGA shows weight loss steps for dehydration; DSC melting points and enthalpies can identify forms and detect crystallinity changes in final formulations [6] [3].
Solid-State NMR (ssNMR)	Probing local chemical environment.	¹³ C and ²³ Na MAS NMR used to distinguish between dihydrate polymorphs (DH-I and DH-II) and validate crystal structures [5].
Vibrational Spectroscopy (FTIR, Raman)	Fingerprinting and detecting phase changes.	Useful for identifying polymorphs; spectra of formulations show reduced crystalline API peak heights, suggesting process-induced crystallinity reduction [6].
Dynamic Vapour Sorption (DVS)	Studying hydrate stability and transformation pathways.	Used with variable-humidity XRPD to map transformation pathways between solid forms as a function of temperature and humidity [3].

Key Considerations for Drug Development

- **Form Selection:** The chosen solid form must demonstrate not only thermodynamic stability but also robustness under manufacturing conditions. Understanding the complete transformation landscape helps de-risk the late appearance of new, more stable polymorphs [7].
- **Process Control:** Critical process parameters (CPPs) like granulation water content and drying temperature must be tightly controlled. As one study demonstrated, ensuring a high enough water content during spraying (LOD ≥21%) is a CPP for achieving a hydrate mixture that delivers fast drug release after tableting [2] [1].
- **Performance Impact:** The solid form directly impacts dissolution and bioavailability. Compression can create amorphous content, which may enhance or impair dissolution. The formation of amorphous structures during tableting was linked to worsened drug release when initial granules were suboptimal [2] [6].

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